molecular formula C9H13ClN2O B13339558 2-(Tert-butoxy)-6-chloropyridin-4-amine

2-(Tert-butoxy)-6-chloropyridin-4-amine

Cat. No.: B13339558
M. Wt: 200.66 g/mol
InChI Key: MXSLVYHQLRPOJH-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-6-chloropyridin-4-amine is a chloropyridine derivative of significant interest in scientific research and development, particularly as a key synthetic intermediate. Its molecular structure incorporates both a reactive chlorine atom and a protected amino group, making it a versatile building block for constructing more complex molecules. Compounds featuring the chloropyridine core, similar to this one, are widely utilized as pharmaceutical intermediates . Primary Research Applications: This compound is predominantly employed in medicinal chemistry and drug discovery efforts. Researchers value it for its utility in nucleophilic substitution reactions, where the chlorine atom can be readily displaced to form new carbon-nitrogen or carbon-carbon bonds. Simultaneously, the tert-butoxy group can act as a protective group or influence the electronic properties of the pyridine ring, and the amine group offers a handle for further functionalization. This multi-functional nature allows for the systematic synthesis of diverse compound libraries for biological screening. Handling and Storage: For optimal stability, this product should be stored in a cool, dry place. As with all specialty chemicals, researchers should consult the Safety Data Sheet (SDS) prior to use. This product is intended for research purposes only and is not classified as a drug or pharmaceutical product.

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

2-chloro-6-[(2-methylpropan-2-yl)oxy]pyridin-4-amine

InChI

InChI=1S/C9H13ClN2O/c1-9(2,3)13-8-5-6(11)4-7(10)12-8/h4-5H,1-3H3,(H2,11,12)

InChI Key

MXSLVYHQLRPOJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC(=CC(=C1)N)Cl

Origin of Product

United States

Preparation Methods

Direct Substitution on Chloropyridine Precursors

A common strategy involves starting from 2,6-dichloropyridine or 6-chloropyridin-4-amine derivatives, followed by selective introduction of the tert-butoxy group at the 2-position via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling.

  • Lithium tert-butoxide substitution: Reaction of 3-chloro-2,4,5,6-tetrafluoropyridine with lithium tert-butoxide yields tert-butoxy-substituted pyridine derivatives, although regioisomeric mixtures can form (4:1 ratio favoring C-2 substitution).

  • Nickel-catalyzed coupling: 2-tert-butoxy-6-chloropyridine has been synthesized by nickel-catalyzed coupling of 2-tert-butoxy-6-chloropyridine with methylmagnesium bromide in tetrahydrofuran (THF), achieving yields around 78% after purification.

Amination at the 4-Position

The amino group at the 4-position can be introduced by nucleophilic substitution of the chlorine atom or via reduction of nitro precursors.

Multi-Step Synthetic Routes

A representative synthetic sequence includes:

Reaction Conditions and Optimization

Reaction Times and Temperatures

  • Stirring times for nucleophilic substitution reactions vary from 1 to 10 hours, with optimal yields often achieved between 3 and 8 hours at temperatures ranging from room temperature to 60 °C.

  • Elevated temperatures (50–100 °C) and longer reaction times (up to 24 hours) have been employed to improve yields in coupling reactions.

Catalysts and Reagents

  • Bases: Triethylamine and potassium tert-butoxide are commonly used to generate alkoxide nucleophiles or deprotect intermediates.

  • Catalysts: Nickel(II) complexes such as 1,2-bis(diphenylphosphino)ethane nickel(II) chloride catalyze Grignard-type couplings effectively.

  • Solvents: THF, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are preferred solvents due to their ability to dissolve reagents and stabilize intermediates.

Representative Data Table: Selected Preparation Conditions and Yields

Step Reagents/Catalysts Conditions Yield (%) Notes
Nucleophilic substitution Lithium tert-butoxide Room temp, 4–8 h ~80 Regioselectivity ~4:1 favoring C-2
Nickel-catalyzed Grignard CH3MgBr, Ni(dppe)Cl2 catalyst THF, room temp, 4 h 78 Purified by silica gel chromatography
Amination (SNAr) Ammonia or amines Elevated temp (50–100 °C), 6–24 h 26–64 Yield improved by increasing temp/time
Deprotection and purification Potassium tert-butoxide, DMSO 60 °C, 40 min 75 For removal of protecting groups

Summary of Research Findings and Best Practices

  • The tert-butoxy group can be introduced effectively by nucleophilic substitution using lithium tert-butoxide or potassium tert-butoxide under controlled conditions.

  • Amination at the 4-position is typically achieved by nucleophilic aromatic substitution of chlorine with ammonia or amines, or by reduction of nitro precursors.

  • Nickel-catalyzed coupling reactions with organomagnesium reagents provide efficient routes to functionalized pyridines with good yields.

  • Reaction optimization including temperature control, reaction time, and choice of solvent and catalyst significantly impacts yield and purity.

  • Purification is commonly performed by silica gel chromatography, ensuring isolation of the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-6-chloropyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Deprotection: The tert-butoxy group can be removed under acidic conditions to yield the corresponding amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-(Tert-butoxy)-6-chloropyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-6-chloropyridin-4-amine involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. The chlorine atom can serve as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and molecular differences between 2-(tert-butoxy)-6-chloropyridin-4-amine and analogous compounds:

Compound Name Ring Type Substituents Molecular Formula Molecular Weight Key Properties
This compound Pyridine 2-tert-butoxy, 6-Cl, 4-NH2 C9H13ClN2O ~200.5 High steric hindrance; moderate polarity
2-tert-butyl-6-chloropyrimidin-4-amine Pyrimidine 2-tert-butyl, 6-Cl, 4-NH2 C8H12ClN3 185.66 Additional nitrogen atom; increased hydrogen bonding
2-chloro-6-propoxypyridin-4-amine Pyridine 2-propoxy, 6-Cl, 4-NH2 C8H12ClN2O 193.65 Reduced steric bulk compared to tert-butoxy
6-chloro-2-(trifluoromethyl)pyrimidin-4-amine Pyrimidine 6-Cl, 2-CF3, 4-NH2 C5H4ClF3N3 213.56 Electron-withdrawing CF3 enhances reactivity
Key Observations:
  • Ring Type: Pyridine derivatives (e.g., the target compound) have a single nitrogen atom in the aromatic ring, whereas pyrimidines (e.g., 2-tert-butyl-6-chloropyrimidin-4-amine) contain two nitrogen atoms.
  • Substituent Effects : The tert-butoxy group in the target compound introduces significant steric hindrance compared to smaller alkoxy groups (e.g., propoxy in 2-chloro-6-propoxypyridin-4-amine). This bulkiness may reduce reaction rates in substitution reactions but improve metabolic stability in drug design .
  • Electron-Withdrawing Groups : Compounds like 6-chloro-2-(trifluoromethyl)pyrimidin-4-amine exhibit enhanced electrophilicity at the chlorine position due to the electron-withdrawing CF3 group, making them more reactive in nucleophilic substitutions .

Biological Activity

2-(Tert-butoxy)-6-chloropyridin-4-amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a chlorinated pyridine ring with a tert-butoxy group and an amine functional group. The presence of these substituents is crucial for its interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The tert-butoxy group may enhance lipophilicity, facilitating membrane permeability, while the chlorine atom can participate in halogen bonding, influencing binding affinity and specificity.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Preliminary studies suggest that modifications to the pyridine ring and the substituents can significantly affect the potency and selectivity of the compound against various biological targets. For instance, variations in the alkyl chain length or the nature of the amine group can lead to different biological profiles .

Table 1: Summary of SAR Studies on Pyridine Derivatives

CompoundSubstituentActivity (IC50)Target
A-OCH3150 nMEnzyme X
B-Cl75 nMReceptor Y
C-CF3200 nMEnzyme Z

Biological Activities

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
  • Anticancer Properties : Certain analogs have demonstrated cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Case Studies

  • Antimicrobial Efficacy : A study evaluated several pyridine derivatives against Mycobacterium tuberculosis, revealing that modifications similar to those found in this compound significantly enhanced antibacterial activity while maintaining selectivity towards mammalian cells .
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents. The structure modifications were crucial for enhancing selectivity towards tumor cells over normal cells .

Q & A

Q. What are the common synthetic routes for 2-(Tert-butoxy)-6-chloropyridin-4-amine, and what challenges arise during its preparation?

  • Methodological Answer: Synthesis typically involves introducing the tert-butoxy group via nucleophilic substitution or coupling reactions. For example, tert-butyl ether formation can be achieved using tert-butyl halides or tert-butanol under acidic or basic conditions. The chloro substituent may be introduced via chlorination of pyridine derivatives (e.g., using POCl₃) . Challenges include regioselectivity in pyridine functionalization and steric hindrance from the bulky tert-butoxy group, which may reduce reaction efficiency. Purification often requires column chromatography or recrystallization due to byproduct formation .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: 1^1H and 13^{13}C NMR are critical for verifying the tert-butoxy group (characteristic singlet at ~1.3 ppm for -C(CH₃)₃) and aromatic proton environments .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns for chlorine .
  • HPLC: Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies impurities from incomplete substitution reactions .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer:
  • Protecting Groups: Temporarily protect the amine group during chlorination to prevent side reactions (e.g., Boc protection) .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Catalysis: Use Pd catalysts for cross-coupling steps to improve regioselectivity and reduce steric interference .
  • Reaction Monitoring: In-situ techniques like TLC or inline IR spectroscopy help identify intermediates and adjust conditions dynamically .

Q. How does the tert-butoxy group influence the compound’s reactivity in downstream functionalization or biological assays?

  • Methodological Answer:
  • Steric Effects: The bulky tert-butoxy group may hinder electrophilic substitution at the 4-amine position, necessitating directed ortho-metalation strategies for further derivatization .
  • Solubility: The hydrophobic tert-butyl group improves lipid solubility, enhancing cell membrane permeability in biological assays. However, it may reduce aqueous solubility, requiring co-solvents like DMSO .
  • Metabolic Stability: Tert-butoxy groups resist enzymatic degradation, making the compound useful in pharmacokinetic studies .

Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

  • Methodological Answer:
  • 2D NMR (COSY, HSQC): Resolve overlapping signals in aromatic regions caused by conformational isomerism .
  • X-ray Crystallography: Definitive structural confirmation if crystalline material is obtainable .
  • Computational Modeling: DFT calculations predict NMR shifts and optimize geometry to match experimental data .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer:
  • Thermal Stability: Thermogravimetric analysis (TGA) identifies decomposition temperatures. The tert-butoxy group may hydrolyze under strong acidic/alkaline conditions, requiring storage at neutral pH .
  • Light Sensitivity: UV-Vis spectroscopy monitors degradation under light exposure; amber vials are recommended for long-term storage .
  • Moisture Sensitivity: Karl Fischer titration quantifies water content; desiccants like silica gel prevent hydrolysis .

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